molecular formula C12H6BrCl2NO B8313452 2-bromo-6,7-dichloro-9H-carbazol-1-ol

2-bromo-6,7-dichloro-9H-carbazol-1-ol

Cat. No. B8313452
M. Wt: 330.99 g/mol
InChI Key: JWRPBUGOHRYASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-6,7-dichloro-9H-carbazol-1-ol is a useful research compound. Its molecular formula is C12H6BrCl2NO and its molecular weight is 330.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-6,7-dichloro-9H-carbazol-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-6,7-dichloro-9H-carbazol-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-bromo-6,7-dichloro-9H-carbazol-1-ol

Molecular Formula

C12H6BrCl2NO

Molecular Weight

330.99 g/mol

IUPAC Name

2-bromo-6,7-dichloro-9H-carbazol-1-ol

InChI

InChI=1S/C12H6BrCl2NO/c13-7-2-1-5-6-3-8(14)9(15)4-10(6)16-11(5)12(7)17/h1-4,16-17H

InChI Key

JWRPBUGOHRYASA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=CC(=C(C=C3N2)Cl)Cl)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2-Dibromo-6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (0.1 g, 0.24 mmol) was dissolved in DMF (2 mL) and LiBr (0.02 g, 0.26 mmol) followed by Li2CO3 (0.01 g, 0.25 mmol) were added. The reaction mixture was heated to 110° C. for 2 h, cooled to room temperature and quenched with saturated NH4Cl (10 mL), extracted with EtOAc (2×15 mL) and the combined organic extracts were concentrated in vacuo to give the crude compound which was purified by silica gel chromatography [EtOAc-hexane (1:9) as eluant] to provide the title compound as light red solid (30 mg, 37%). 1H NMR (500 MHz, CDCl3, δ in ppm): 8.28 (bs, 1H), 8.07 (s, 1H), 7.57 (s, 1H), 7.46 (d, J=8.0 Hz, 1H), 7.31 (d, J=8.5 Hz, 1H), 5.72 (s, 1H).
Name
2,2-Dibromo-6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.02 g
Type
reactant
Reaction Step Two
[Compound]
Name
Li2CO3
Quantity
0.01 g
Type
reactant
Reaction Step Three
Yield
37%

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